(1S,2S)-2-(tert-Butoxycarbonyl)cyclohexanecarboxylic acid
Description
(1S,2S)-2-(tert-Butoxycarbonyl)cyclohexanecarboxylic acid (CAS: 488703-60-2) is a chiral cyclohexane derivative featuring a tert-butoxycarbonyl (Boc) protective group and a carboxylic acid moiety. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . The Boc group is widely used in organic synthesis to protect amine functionalities, while the carboxylic acid group enables further derivatization. This compound is typically supplied as a white to off-white crystalline solid with a purity of ≥95% .
Key applications include:
- Peptide synthesis: The Boc group protects amines during solid-phase peptide synthesis.
- Chiral intermediates: Its stereospecificity makes it valuable in asymmetric catalysis and drug development.
- Derivatization reagents: Used in high-performance liquid chromatography (HPLC) for enantiomeric resolution .
Propriétés
IUPAC Name |
(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-12(2,3)16-11(15)9-7-5-4-6-8(9)10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVJUIHIZBJBPD-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCCC[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Hydrogenation of p-Aminobenzoic Acid Derivatives
The most widely reported method involves the catalytic hydrogenation of p-aminobenzoic acid or its nitro-substituted analog. Using 5% Ru/C as a catalyst in 10% aqueous NaOH at 100°C and 15 bar H₂ pressure, the aromatic ring undergoes saturation to form a cis/trans mixture of 4-amino-1-cyclohexanecarboxylic acid. Key parameters include:
| Parameter | Optimal Condition | Impact on Reaction |
|---|---|---|
| Catalyst loading | 25–50% (w/w Ru/C) | Higher loading improves trans-ratio |
| Solvent system | H₂O/NaOH (10%) | Stabilizes amine during hydrogenation |
| Hydrogen pressure | 10–15 bar | Lower pressures favor trans-selectivity |
| Temperature | 80–100°C | Elevated temps reduce reaction time |
The reaction typically achieves a trans:cis ratio > 3:1 (75% trans). Post-hydrogenation, the crude mixture is directly subjected to Boc protection without intermediate isolation to minimize epimerization.
Boc Protection Under Basic Conditions
In a one-pot procedure, Boc anhydride (1.0 equiv) is added to the hydrogenation mixture in acetone (30 volumes relative to substrate). Stirring at 25°C for 20 hours yields 4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid with 70% isolated yield and 92% purity. The use of acetone as a co-solvent prevents premature crystallization and ensures homogeneous reaction conditions.
Stereoselective Synthesis via Cis/Trans Isomer Separation
Selective Esterification of Cis-Isomer
To enhance trans-purity, the cis-isomer is selectively esterified using methyl bromide (2.0 equiv relative to cis-content) in acetone with K₂CO₃ (1.2 equiv) at 60°C. This step exploits the higher reactivity of the cis-carboxylic acid group due to reduced steric hindrance:
| Step | Conditions | Outcome |
|---|---|---|
| Esterification | 60°C, 3 hr | Cis-ester precipitates as white solid |
| Filtration | −10°C, 1 hr | Removes cis-ester from trans-acid |
| Acidification | 20% citric acid | Recovers trans-acid in organic layer |
This method achieves 62% yield of trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid with 99.1% purity.
Alternative Route via Nitro Group Reduction
Hydrogenation of 4-Nitrobenzoic Acid
A two-step approach starts with 4-nitrobenzoic acid, which is hydrogenated to 4-aminocyclohexanecarboxylic acid using Pd/C (10% w/w) in methanol at 50°C and 3 bar H₂. Subsequent Boc protection with Boc₂O (1.1 equiv) in tetrahydrofuran (THF) containing 4-dimethylaminopyridine (DMAP) affords the target compound in 85% yield. However, this route produces a cis/trans ratio of 1:3 (25% trans), necessitating additional purification.
Critical Analysis of Reaction Parameters
Catalyst Selection
Ru/C outperforms Pd/C in trans-selectivity due to its ability to stabilize the transition state favoring equatorial amine orientation during hydrogenation. Comparative data:
| Catalyst | Trans:cis Ratio | Yield (%) |
|---|---|---|
| 5% Ru/C | 3:1 | 70 |
| 10% Pd/C | 1:3 | 85 |
Solvent Effects
Aqueous NaOH (10%) promotes substrate solubility while preventing amine protonation, which could lead to undesired cis-configuration. Non-polar solvents like acetone improve Boc anhydride reactivity by stabilizing the tetrahedral intermediate.
Temperature and Pressure Trade-offs
Lower hydrogen pressures (10–15 bar) reduce side reactions but prolong reaction times (24–48 hr). Elevated temperatures (80–100°C) compensate by accelerating diffusion-limited steps.
Industrial-Scale Optimization
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Jones reagent, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides, amines.
Major Products
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Organic Synthesis
One of the primary applications of (1S,2S)-2-(tert-Butoxycarbonyl)cyclohexanecarboxylic acid is in organic synthesis. It serves as a versatile intermediate for the synthesis of various complex molecules. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, making it easier to manipulate functional groups during synthetic pathways.
Case Study: Synthesis of Amino Acids
Research has demonstrated its utility in synthesizing amino acids through various reaction mechanisms, including:
- Peptide Coupling : The Boc group can be removed under mild acidic conditions, facilitating the formation of peptide bonds without affecting other sensitive functional groups.
- Enzyme-Catalyzed Reactions : Studies have shown that this compound can be utilized in enzyme-catalyzed reactions to produce amino acids with high enantioselectivity.
Pharmaceutical Development
The compound has potential applications in pharmaceutical development due to its structural characteristics that can enhance bioavailability and pharmacokinetic profiles.
Table 1: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | 0.648 mg/ml |
| Log P (octanol-water partition coefficient) | 2.05 |
| Bioavailability Score | 0.56 |
These properties indicate that (1S,2S)-2-(tert-Butoxycarbonyl)cyclohexanecarboxylic acid is likely to have favorable absorption characteristics when formulated into drug delivery systems.
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a scaffold for designing new therapeutic agents. Its ability to form stable derivatives makes it an attractive candidate for drug development.
Case Study: Anticancer Agents
Recent studies have focused on derivatives of (1S,2S)-2-(tert-Butoxycarbonyl)cyclohexanecarboxylic acid in the development of anticancer agents. The modifications made to the cyclohexane ring have shown promising results in enhancing cytotoxicity against various cancer cell lines.
Material Science
Beyond pharmaceuticals, this compound is also investigated for potential applications in material science, particularly in developing polymers and advanced materials due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-(tert-Butoxycarbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or structural modification of biomolecules.
Comparaison Avec Des Composés Similaires
Structural Analogues with Aromatic Substituents
(1S,2S)-2-(Naphthalene-2,3-dicarboximido)cyclohexanecarboxylic Acid
- CAS : 642995-16-2
- Molecular formula: C₁₉H₁₇NO₄
- Molecular weight : 323.35 g/mol
- Purity : >98.0% (HPLC)
- Key differences: Replaces the Boc group with a naphthalene-2,3-dicarboximide moiety. This aromatic substitution enhances fluorescence, making it suitable for HPLC fluorescence detection of amines and amino acids .
(1S,2S)-2-(Anthracene-2,3-dicarboximido)cyclohexanecarboxylic Acid
- CAS : 446044-45-7
- Molecular formula: C₂₃H₁₉NO₄
- Molecular weight : 373.41 g/mol
- Purity : >97% (HPLC)
- Key differences : Incorporates an anthracene group, which provides stronger UV/Vis absorbance and fluorescence than naphthalene derivatives. Used in ultra-sensitive chiral analysis .
| Parameter | Target Compound | Naphthalene Analog | Anthracene Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 255.31 | 323.35 | 373.41 |
| Aromatic Substituent | Boc | Naphthalene | Anthracene |
| Primary Application | Amine Protection | Fluorescent Labeling | High-Sensitivity HPLC |
| Purity | ≥95% | >98% | >97% |
Stereochemical and Backbone Variants
(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic Acid
- CAS : 352356-38-8
- Molecular formula: C₁₂H₂₁NO₄
- Molecular weight : 255.30 g/mol
- Key differences : Altered stereochemistry (1R,2S vs. 1S,2S) affects its interaction with chiral enzymes and receptors. Used in stereospecific drug intermediates .
(1S,2S)-2-[(tert-Butoxycarbonyl)amino]cyclopentanecarboxylic Acid
- CAS : 143679-80-5
- Molecular formula: C₁₁H₁₉NO₄
- Molecular weight : 229.27 g/mol
- Key differences : Cyclopentane backbone instead of cyclohexane, reducing steric hindrance. Applications include conformationally restricted peptide design .
Bicyclic Derivatives
(1S,2S,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
- CAS : 400720-05-0
- Molecular formula: C₁₁H₁₇NO₄
- Molecular weight : 227.26 g/mol
- Key differences : Bicyclic structure introduces rigidity, enhancing metabolic stability in drug candidates .
Activité Biologique
(1S,2S)-2-(tert-Butoxycarbonyl)cyclohexanecarboxylic acid, also known by its CAS number 488703-60-2, is an amino acid derivative that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis and peptide chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of (1S,2S)-2-(tert-Butoxycarbonyl)cyclohexanecarboxylic acid is C₁₂H₂₁NO₄, with a molecular weight of approximately 243.30 g/mol. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 243.30 g/mol |
| Solubility | Soluble in methanol and chloroform |
| Log P (octanol-water partition coefficient) | 2.05 |
| High gastrointestinal absorption | Yes |
| Blood-brain barrier permeant | Yes |
The biological activity of (1S,2S)-2-(tert-Butoxycarbonyl)cyclohexanecarboxylic acid can be attributed to its structural features that allow interaction with various biological targets. The Boc group enhances lipophilicity and stability, facilitating cellular uptake and enhancing bioavailability.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating a possible role in inflammatory disease management.
- Neuroprotective Effects : Given its ability to cross the blood-brain barrier, there are indications that it may have neuroprotective effects, potentially useful in neurodegenerative conditions.
Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various tert-butoxycarbonyl derivatives. It was found that (1S,2S)-2-(tert-Butoxycarbonyl)cyclohexanecarboxylic acid significantly reduced reactive oxygen species (ROS) levels in cultured neuronal cells.
Study 2: Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound demonstrated a dose-dependent decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic application in treating inflammatory disorders.
Study 3: Neuroprotective Potential
Research conducted on animal models of Alzheimer’s disease indicated that administration of (1S,2S)-2-(tert-Butoxycarbonyl)cyclohexanecarboxylic acid led to improved cognitive function and reduced amyloid-beta plaque accumulation. These findings point towards its potential as a neuroprotective agent.
Q & A
Q. What synthetic methodologies ensure high enantiomeric purity in the preparation of (1S,2S)-2-(tert-Butoxycarbonyl)cyclohexanecarboxylic acid?
The compound is synthesized via stereoselective routes, such as:
- Diels-Alder reactions using ethyl(E)-3-nitroacrylate and furan to form dihydroxylated derivatives, followed by tert-butoxycarbonyl (Boc) protection .
- Chiral derivatization with reagents like (1S,2S)-2-(naphthalene-2,3-dicarboximido)cyclohexanecarboxylic acid to resolve enantiomers during intermediate steps .
- Enzymatic resolution using induced microbial pathways (e.g., β-oxidation enzymes in Alicyclobacillus acidocaldarius) to isolate the desired stereoisomer .
Q. Key Considerations :
- Use chiral HPLC or capillary electrophoresis for purity validation (>99% ee).
- Monitor reaction kinetics under inert conditions to prevent Boc-group hydrolysis.
Q. How is the stereochemical configuration of this compound confirmed analytically?
Methodological Approaches :
- Chiral Derivatizing Reagents (CDRs) : React with (1R,2R)- or (1S,2S)-anthracene/naphthalene-dicarboximido reagents to form diastereomers, distinguishable via -NMR splitting patterns (e.g., methyl proton shifts) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal structures of derivatives (e.g., Boc-protected intermediates) .
- Circular Dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TD-DFT) for chiral centers .
Q. How can contradictory stereochemical outcomes in synthesis be resolved?
Contradictions often arise from:
- Solvent Polarity Effects : Polar aprotic solvents (e.g., DMF) may favor unintended epimerization. Use low-polarity solvents (e.g., THF) and monitor via in-situ IR for Boc-group stability .
- Thermodynamic vs. Kinetic Control : For Diels-Alder adducts, optimize temperature (e.g., 0°C for kinetic control) and catalyst loading (e.g., Lewis acids like ZnCl) to trap the desired intermediate .
Case Study : Mutasynthesis of analogs using Streptomyces spp. showed that cyclohexanecarboxylic acid derivatives with 3-hydroxy or 4-methyl substituents improved stereochemical fidelity by 20% compared to unsubstituted analogs .
Q. What solvent systems optimize reaction kinetics and stereoselectivity?
Methodology :
- Continuum Solvation Models (SMD) : Predict solvation effects using dielectric constants (ε) and surface tensions. For Boc protection, ε < 10 (e.g., dichloromethane) minimizes nucleophilic attack on the Boc group .
- Binary Solvent Systems : Mixing toluene (non-polar) with acetone (ε = 20.7) enhances solubility of polar intermediates while retaining stereoselectivity.
Q. How are enzymatic pathways leveraged for scalable resolution?
Strategies :
- Induced β-Oxidation : Grow Alicyclobacillus acidocaldarius in media containing cyclohexanecarboxylic acid to upregulate CoA synthetase and dehydrogenase enzymes, enabling selective degradation of undesired enantiomers .
- Immobilized Enzymes : Use cross-linked enzyme aggregates (CLEAs) of cyclohexanecarboxyl-CoA hydratase to enhance reusability (5 cycles with <5% activity loss) .
Q. Challenges :
- Substrate inhibition at concentrations >10 mM.
- Co-factor regeneration (ATP/NAD+) in large-scale bioreactors.
Q. Can mutasynthesis generate novel analogs for SAR studies?
Approach : Feed structurally diverse carboxylic acids (e.g., 4-methylenecyclohexanecarboxylic acid, tetrahydrothiopyran-4-carboxylic acid) into Streptomyces fermentation broths to produce "rapalogs" (rapamycin analogs) with modified macrocyclic cores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
